molecular formula C14H12O2 B13882285 9,10-Dihydroanthracene-1,8-diol CAS No. 64817-82-9

9,10-Dihydroanthracene-1,8-diol

Cat. No.: B13882285
CAS No.: 64817-82-9
M. Wt: 212.24 g/mol
InChI Key: JWYJZAMNWUCMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydroanthracene-1,8-diol is an organic compound with the molecular formula C14H12O2 It is a derivative of anthracene, specifically a dihydroxy derivative, where hydroxyl groups are attached to the 1 and 8 positions of the dihydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

9,10-Dihydroanthracene-1,8-diol can be synthesized through several methods. One common approach involves the reduction of 1,8-dihydroxy-9,10-anthraquinone. This reduction can be achieved using zinc in acetic acid or sodium in ethanol . Another method involves the methylation of 1,8-dihydroxy-9,10-anthraquinone followed by reduction and demethylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the processes used in laboratory synthesis can be scaled up for industrial applications, involving similar reduction and purification steps.

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydroanthracene-1,8-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9,10-anthraquinone derivatives.

    Reduction: The compound can be reduced further to form different hydroxy derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 9,10-Anthraquinone derivatives.

    Reduction: Different hydroxy derivatives of dihydroanthracene.

    Substitution: Substituted anthracene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 9,10-Dihydroanthracene-1,8-diol involves its ability to undergo redox reactions. The hydroxyl groups can participate in hydrogen bonding and electron transfer processes, making it a useful compound in various chemical reactions. In biological systems, its derivatives can interact with molecular targets and pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dihydroanthracene-1,8-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organic materials and in studying specific biological processes.

Properties

CAS No.

64817-82-9

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

9,10-dihydroanthracene-1,8-diol

InChI

InChI=1S/C14H12O2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6,15-16H,7-8H2

InChI Key

JWYJZAMNWUCMCP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CC3=C1C=CC=C3O)C(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.